

2-(Furan-2-yl)-2-oxoethyl acetate molecular weight and formula

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Compound of Interest

Compound Name: 2-(Furan-2-yl)-2-oxoethyl acetate

Cat. No.: B3349005

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
Technical Guide: 2-(Furan-2-yl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential metabolic pathways of **2-(Furan-2-yl)-2-oxoethyl acetate**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Data

The fundamental properties of **2-(Furan-2-yl)-2-oxoethyl acetate**, including its molecular formula and weight, are summarized in the table below. These values have been calculated based on its chemical structure.

Property	Value
Chemical Name	2-(Furan-2-yl)-2-oxoethyl acetate
Molecular Formula	C ₈ H ₈ O ₄
Molecular Weight	168.15 g/mol
Chemical Structure	 Chemical structure of 2-(Furan-2-yl)-2-oxoethyl acetate

Experimental Protocols

Proposed Synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate

The synthesis of **2-(Furan-2-yl)-2-oxoethyl acetate** can be achieved via the nucleophilic substitution of 2-bromo-1-(furan-2-yl)ethanone with an acetate salt. A detailed experimental protocol for this proposed synthesis is provided below.

Materials:

- 2-Bromo-1-(furan-2-yl)ethanone
- Sodium acetate (anhydrous)
- Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)

Procedure:

- To a solution of 2-bromo-1-(furan-2-yl)ethanone (1.0 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous sodium acetate (1.2 equivalents).
- Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure **2-(Furan-2-yl)-2-oxoethyl acetate**.

Analytical Methods

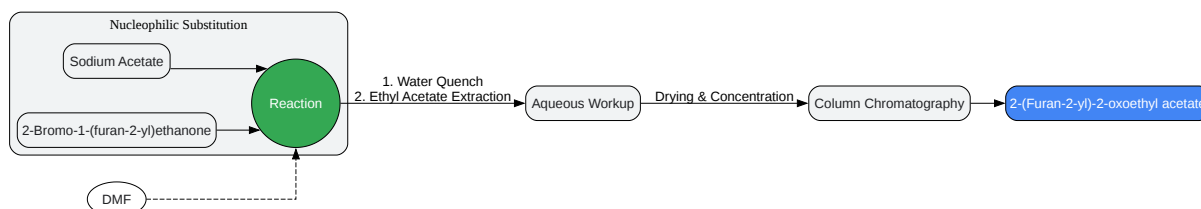
The characterization of **2-(Furan-2-yl)-2-oxoethyl acetate** would typically involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure of the synthesized compound.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule, such as the furan ring, the ketone, and the ester carbonyl groups.

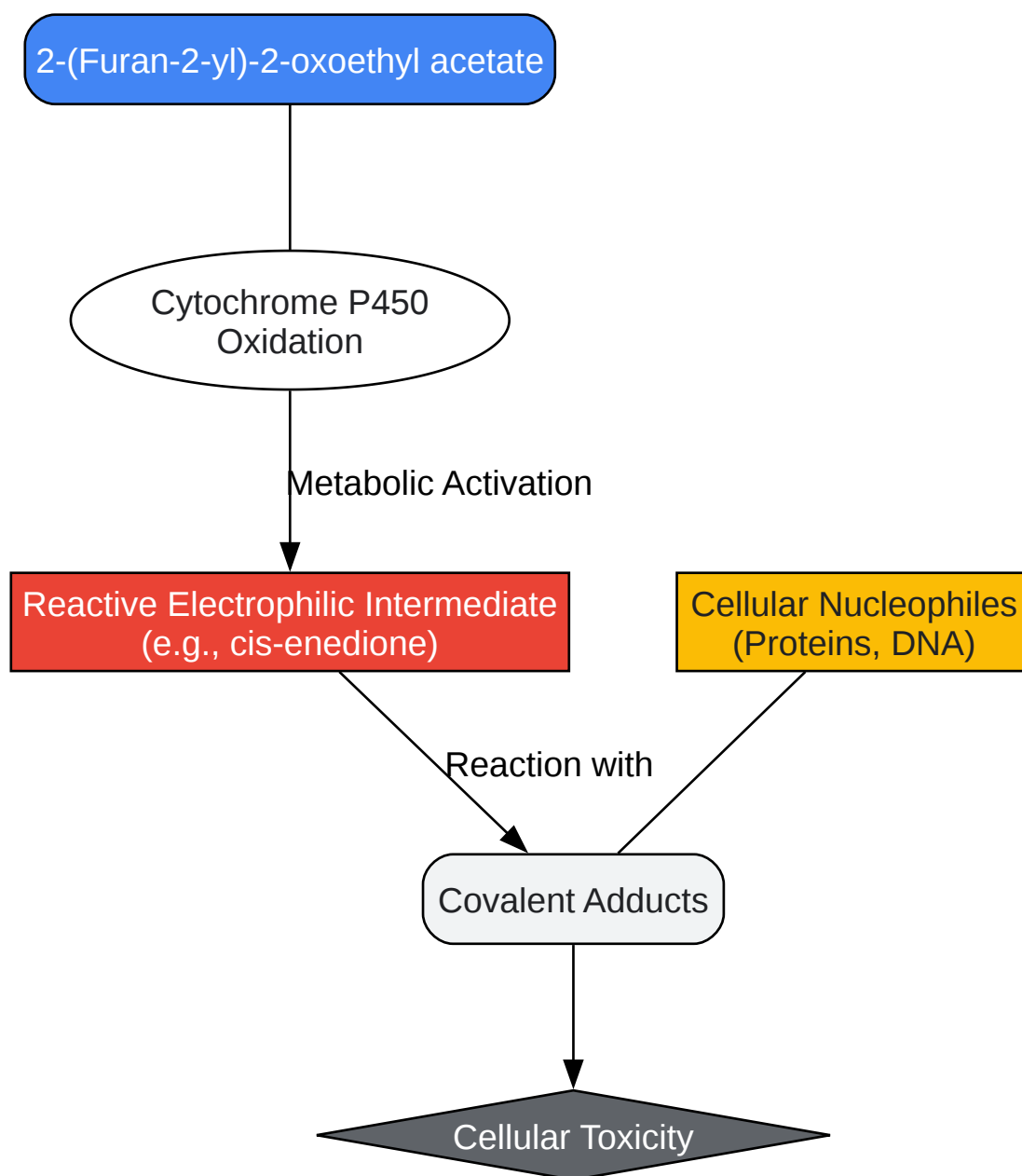
Visualizations

The following diagrams illustrate the proposed synthesis workflow and a potential metabolic pathway for **2-(Furan-2-yl)-2-oxoethyl acetate**.



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Caption: Proposed synthesis workflow for **2-(Furan-2-yl)-2-oxoethyl acetate**.



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Caption: Potential metabolic activation pathway of the furan moiety.

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